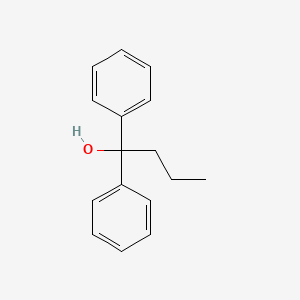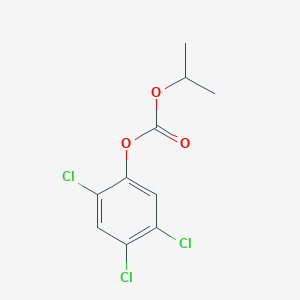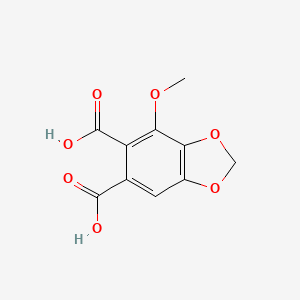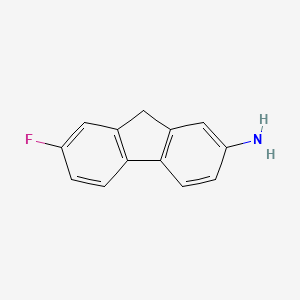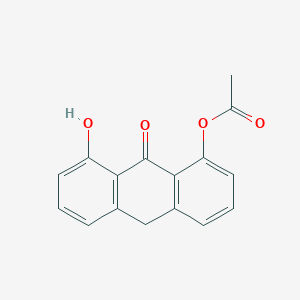![molecular formula C7H9BrNO5P B14744891 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate CAS No. 306-10-5](/img/structure/B14744891.png)
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an aminooxy group, a bromine atom, and a phosphate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the introduction of an aminooxy group through a nucleophilic substitution reaction. The final step involves the phosphorylation of the phenyl ring to introduce the dihydrogen phosphate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Scientific Research Applications
5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain biomolecules, altering their function. The bromine atom and phosphate group also contribute to the compound’s reactivity and ability to participate in various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Aminooxy)methyl]-2-bromophenol
- 5-[(Aminooxy)methyl]-2-bromophenyl phosphate
- 5-[(Aminooxy)methyl]-2-chlorophenyl dihydrogen phosphate
Uniqueness
What sets 5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate apart from similar compounds is its specific combination of functional groups. The presence of both the aminooxy and phosphate groups on the same phenyl ring provides unique reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable subject of study.
Properties
CAS No. |
306-10-5 |
|---|---|
Molecular Formula |
C7H9BrNO5P |
Molecular Weight |
298.03 g/mol |
IUPAC Name |
[5-(aminooxymethyl)-2-bromophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H9BrNO5P/c8-6-2-1-5(4-13-9)3-7(6)14-15(10,11)12/h1-3H,4,9H2,(H2,10,11,12) |
InChI Key |
WXTCJRIXRVJTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)OP(=O)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




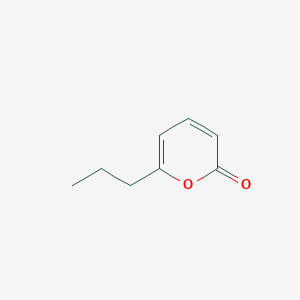
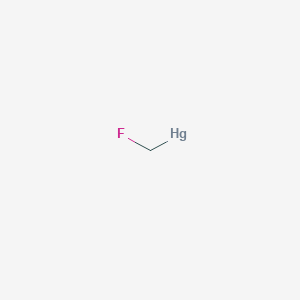
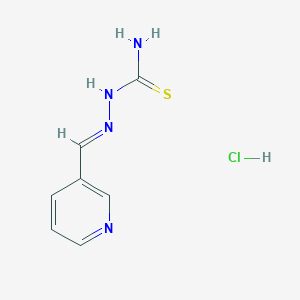
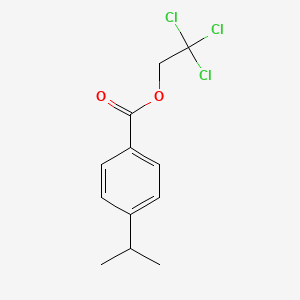

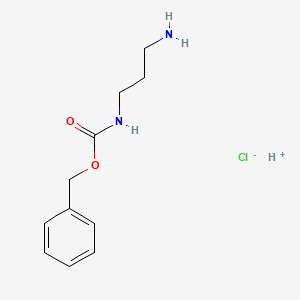
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
